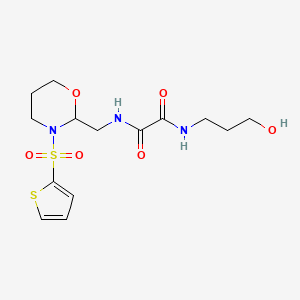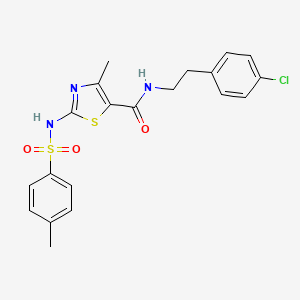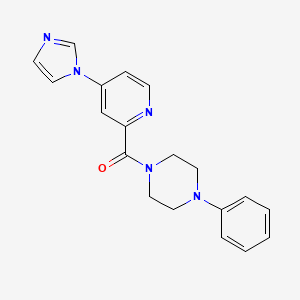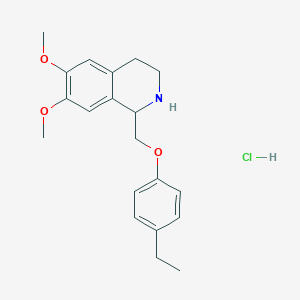![molecular formula C17H14N2O2 B2751157 1-methyl-1H-benzo[d]imidazol-5-yl cinnamate CAS No. 1351663-93-8](/img/structure/B2751157.png)
1-methyl-1H-benzo[d]imidazol-5-yl cinnamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-methyl-1H-benzo[d]imidazol-5-yl methanol” is a solid substance with a molecular weight of 162.19 . It’s stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for “1-methyl-1H-benzo[d]imidazol-5-yl methanol” is 1S/C9H10N2O/c1-11-6-10-8-4-7 (5-12)2-3-9 (8)11/h2-4,6,12H,5H2,1H3 .Physical And Chemical Properties Analysis
“1-methyl-1H-benzo[d]imidazol-5-yl methanol” is a solid substance that is stored in a dry room at normal temperature .科学的研究の応用
Corrosion Inhibition Properties
Research has demonstrated the effectiveness of benzimidazole derivatives, including compounds related to 1-methyl-1H-benzo[d]imidazol-5-yl cinnamate, in corrosion inhibition. These derivatives have been studied for their ability to protect metals such as mild steel and N80 steel in corrosive environments like sulphuric and hydrochloric acid solutions. Studies utilizing gravimetric, electrochemical, and surface analysis techniques have shown that these compounds can significantly reduce corrosion rates by forming protective layers on the metal surfaces. The adsorption of these inhibitors is described by Langmuir adsorption isotherm, indicating a mixed mechanism of physisorption and chemisorption (Ammal et al., 2018) (Yadav et al., 2016).
Electrocatalytic Applications
Benzimidazole derivatives have been explored for their electrocatalytic applications, particularly in the simultaneous determination of biomolecules. For example, the electrosynthesis of imidazole derivatives has led to the development of modified electrodes that exhibit excellent electrocatalytic activity for the oxidation of substances like ascorbic acid and adrenaline. These modified electrodes have been used for the effective determination of these substances in pharmaceutical samples, showcasing the potential of benzimidazole derivatives in analytical chemistry and biosensing applications (Nasirizadeh et al., 2013).
Antimicrobial and Antitubercular Activity
The design and synthesis of novel benzimidazole compounds, including hybrids with oxadiazole, have been investigated for their antimicrobial properties. These studies have identified compounds with potent activity against various microbial strains, including Mycobacterium tuberculosis. The compounds' efficacy has been evaluated through Microplate Alamar Blue Assay, with some showing significant activity at low concentrations. These findings suggest the potential of benzimidazole derivatives in developing new antimicrobial agents (Shruthi et al., 2016).
Ferroelectric and Antiferroelectric Properties
Benzimidazoles have demonstrated above-room-temperature ferroelectricity and antiferroelectricity, indicating their potential in electronic and ferroelectric device applications. The dipolar nature of these molecules, along with their chemical stability, allows for electrically switchable properties in the crystalline state, offering new avenues for the development of lead- and rare-metal-free ferroelectric devices (Horiuchi et al., 2012).
Synthesis of Complexes and Coordination Polymers
Benzimidazole derivatives serve as key building blocks in the synthesis of metal complexes and coordination polymers with diverse structural architectures. These complexes have been characterized for their structures and evaluated for various biological activities, including antibacterial, antifungal, and antitumor activities. The structural diversity and functionality of these complexes highlight the versatility of benzimidazole derivatives in coordination chemistry and their potential applications in materials science and medicine (Al-Hakimi et al., 2020).
Safety and Hazards
The compound “1-methyl-1H-benzo[d]imidazol-5-yl methanol” has several hazard statements including H302-H315-H319-H332-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
作用機序
Target of Action
Imidazole derivatives, which this compound is a part of, have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been reported to interact with their targets and cause changes that lead to their various biological activities .
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways, leading to their wide range of biological activities .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, indicating that they have significant molecular and cellular effects .
特性
IUPAC Name |
(1-methylbenzimidazol-5-yl) (E)-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-19-12-18-15-11-14(8-9-16(15)19)21-17(20)10-7-13-5-3-2-4-6-13/h2-12H,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPCJNGBUGDCFE-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)OC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC2=C1C=CC(=C2)OC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1,3-benzoxazol-2-yl)-N-[(pyridin-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B2751076.png)
![3-(2-Chlorophenyl)-5-{1-[(4-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2751078.png)
![Methyl 3-[4-(methylamino)phenyl]propanoate](/img/structure/B2751079.png)
![N-(2-chlorobenzyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2751082.png)
![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2751083.png)

![N-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2751087.png)


![Methyl 4-[(4-tert-butylphenyl)methoxy]-3,5-dichlorobenzoate](/img/structure/B2751093.png)


![1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2751097.png)